1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
CAS No.: 101975-16-0
Cat. No.: VC2940886
Molecular Formula: C10H8F4O2
Molecular Weight: 236.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101975-16-0 |
|---|---|
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 236.16 g/mol |
| IUPAC Name | 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H8F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
| Standard InChI Key | KUBYFKIIUDRJFT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
Introduction
Basic Identification and Properties
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is identified by its unique chemical structure and several standardized identifiers. Its molecular formula C₁₀H₈F₄O₂ indicates a carbon backbone with multiple fluorine atoms that contribute to its special chemical properties. The compound contains a tetrafluoroethoxy group connected to a phenyl ring at the meta position, with an acetyl group completing the structure. This arrangement of functional groups gives the compound distinctive chemical and physical properties that make it particularly useful in organic synthesis and pharmaceutical research.
Identification Data
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 101975-16-0 |
| IUPAC Name | 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |
| Common Name | 3′-(1,1,2,2-Tetrafluoroethoxy)acetophenone |
| Molecular Formula | C₁₀H₈F₄O₂ |
| Molecular Weight | 236.16 g/mol |
| InChI | InChI=1S/C10H8F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
| InChIKey | KUBYFKIIUDRJFT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
The compound is cataloged in several chemical databases and is available from specialized chemical suppliers for research purposes .
Physical Properties
The physical properties of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are crucial for understanding its behavior in various applications and synthetic processes. Based on the available data, the compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid/Liquid (specific state not confirmed in literature) |
| Boiling Point | Approximately 236°C (estimated based on similar compounds) |
| Density | Approximately 1.3 g/cm³ |
| Polarizability | Approximately 19.1×10⁻²⁴ cm³ |
| Vapor Pressure | Approximately 0.0±0.5 mmHg at 25°C |
These properties are estimated based on data from structurally similar compounds, particularly the ortho-substituted isomer . The presence of the tetrafluoroethoxy group significantly influences these physical properties, particularly enhancing the boiling point and stability compared to non-fluorinated analogues.
Structural Features and Chemical Properties
Structural Characteristics
The chemical structure of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone features several key elements that define its reactivity and potential applications:
-
A phenyl ring with meta-substitution pattern
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A tetrafluoroethoxy group (-OC(F₂)CF₂H) at position 3 of the phenyl ring
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An acetyl group (ethanone functionality) connected to the phenyl ring
The tetrafluoroethoxy group imparts unique electronic and steric properties to the molecule, making it distinct from non-fluorinated analogues. This group increases lipophilicity while also providing metabolic stability, characteristics highly valued in medicinal chemistry and pharmaceutical research .
Chemical Reactivity
The reactivity of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is primarily determined by the acetyl (ketone) functional group, which can participate in various chemical transformations:
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The carbonyl group can undergo nucleophilic addition reactions with hydrides, Grignard reagents, or organolithium compounds to form corresponding alcohols
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The compound can participate in aldol condensations and related C-C bond-forming reactions
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The α-hydrogens of the acetyl group are slightly acidic, enabling enolization under basic conditions
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The tetrafluoroethoxy group remains relatively inert under most reaction conditions, providing stability during chemical transformations
The combination of these reactive sites makes the compound versatile for further modifications and incorporation into more complex molecular structures .
Applications and Research Significance
Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone serves as an important building block in organic synthesis and pharmaceutical research. Its applications include:
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Intermediate in the synthesis of more complex fluorinated compounds
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Building block for medicinal chemistry research, particularly in the development of potential bioactive molecules
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Model compound for studying the effects of fluorine substitution on molecular properties and biological activities
The compound's unique fluorinated structure makes it valuable for researchers exploring the influence of fluorine on drug-like properties such as lipophilicity, metabolic stability, and binding affinity.
Related Compounds and Comparative Analysis
Structural Isomers
Several structural isomers of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone have been reported, differing in the position of the tetrafluoroethoxy group on the phenyl ring:
| Compound | CAS Number | Position of Substitution |
|---|---|---|
| 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | 101975-16-0 | meta (3-position) |
| 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | 101975-15-9 | para (4-position) |
| 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | 1417499-00-3 | ortho (2-position) |
These isomers likely exhibit subtle differences in physical properties and reactivity due to the different substitution patterns, which can affect electronic distribution and steric effects .
Derivatives and Related Structures
Several derivatives of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone have been studied:
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1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol (CAS: 1443304-05-9) - the corresponding alcohol formed by reduction of the ketone group
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2-Amino-1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol (CAS: 3053580) - an amino alcohol derivative with potential pharmaceutical applications
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2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-benzothiazole - a heterocyclic compound incorporating the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety, studied for potential antioxidant properties
These related compounds demonstrate the versatility of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety as a building block for creating diverse chemical structures with various potential applications.
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